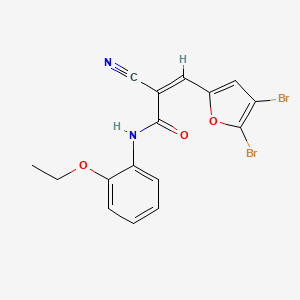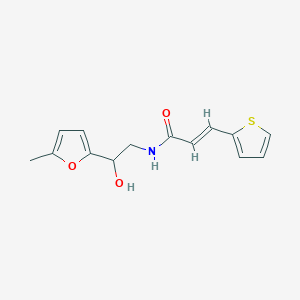
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HET0016, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at the University of Illinois at Chicago, led by Dr. John R. Falck. Since then, HET0016 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyethylamine with 5-methylfurfural to form the intermediate (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.
Starting Materials
2-hydroxyethylamine, 5-methylfurfural, thiophene-2-carboxylic acid
Reaction
Step 1: React 2-hydroxyethylamine with 5-methylfurfural in the presence of a catalyst to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide., Step 2: React (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide with thiophene-2-carboxylic acid in the presence of a coupling agent to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
Mécanisme D'action
The mechanism of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is related to its ability to inhibit the activity of CYP4A. This enzyme is involved in the metabolism of arachidonic acid, a fatty acid that is involved in the regulation of blood pressure and inflammation. By inhibiting the activity of CYP4A, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can reduce the production of certain metabolites of arachidonic acid, which can lead to a decrease in blood pressure and a reduction in inflammation. In cancer cells, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a different enzyme called 20-HETE, which is involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are complex and depend on the specific context in which it is used. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to reduce blood pressure and improve vascular function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in the cardiovascular system, which can help to prevent the development of cardiovascular disease. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that it is a relatively simple molecule that can be synthesized using standard organic chemistry techniques. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is complex and not fully understood. This can make it difficult to interpret experimental results and to design effective therapeutic strategies based on its use.
Orientations Futures
There are several potential future directions for research on (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more specific and potent inhibitors of CYP4A and 20-HETE, which could have greater therapeutic potential than (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the exploration of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide's potential uses in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide and related compounds, which could lead to a better understanding of their biochemical and physiological effects.
Applications De Recherche Scientifique
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential therapeutic applications, particularly in the fields of cardiovascular and cancer research. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a specific enzyme called CYP4A, which is involved in the regulation of blood pressure and the development of hypertension. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
Propriétés
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-6-13(18-10)12(16)9-15-14(17)7-5-11-3-2-8-19-11/h2-8,12,16H,9H2,1H3,(H,15,17)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPZYMGUBLXRJ-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C=CC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

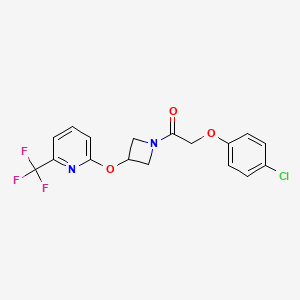
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
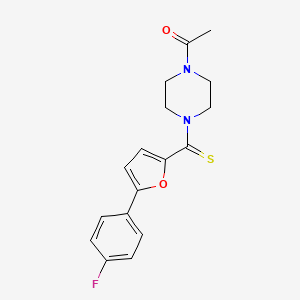
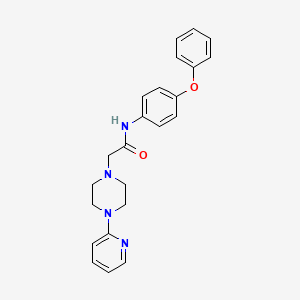
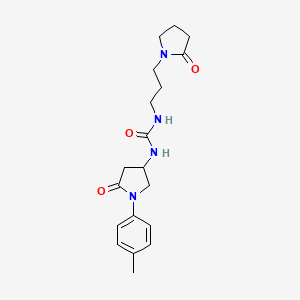
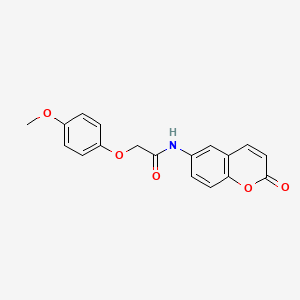
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)
![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
